![molecular formula C18H17NO3 B3822201 4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3822201.png)
4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Overview
Description
4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a chemical compound with potential applications in scientific research. This compound is also known as MTDP and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of MTDP is not fully understood. However, it has been proposed that MTDP may inhibit the activity of certain enzymes involved in tumor growth and inflammation. MTDP may also modulate the immune system by regulating the production of cytokines and other immune mediators.
Biochemical and Physiological Effects:
MTDP has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human colon cancer cells and to induce apoptosis in cancer cells. Additionally, MTDP has been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using MTDP in lab experiments is its potential as an antitumor agent. Additionally, MTDP has been shown to have anti-inflammatory effects and to modulate the immune system, making it a potentially useful tool for studying these biological processes. However, one limitation of using MTDP in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on MTDP. One area of research could focus on further elucidating the mechanism of action of MTDP, particularly with respect to its antitumor and anti-inflammatory effects. Additionally, research could be conducted to explore the potential use of MTDP in combination with other drugs or therapies for treating cancer or other diseases. Finally, research could be conducted to develop more efficient and effective methods for synthesizing MTDP.
Scientific Research Applications
MTDP has been studied for its potential applications in scientific research. It has been found to exhibit antitumor activity in vitro and in vivo. MTDP has also been shown to inhibit the growth of human colon cancer cells and to induce apoptosis in cancer cells. Additionally, MTDP has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
properties
IUPAC Name |
4-(2-methoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-14-5-3-2-4-13(14)19-17(20)15-9-6-7-10(12-8-11(9)12)16(15)18(19)21/h2-7,9-12,15-16H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIZHUGERNBTHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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